molecular formula C13H15BrN2O4 B14264503 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14264503
M. Wt: 343.17 g/mol
InChI Key: PZHJEURWINZTQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the following steps :

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable cyclizing agent.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives :

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound lacks the bromine and methoxy groups, resulting in different biological activities.

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its interaction with molecular targets.

    1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar to the 3-carboxylic acid derivative, but with unique properties due to the position of the carboxylic acid group.

The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

tert-butyl 5-bromo-2-methoxy-3-oxo-2H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(18)16-10-8(5-7(14)6-15-10)9(17)11(16)19-4/h5-6,11H,1-4H3

InChI Key

PZHJEURWINZTQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)C2=C1N=CC(=C2)Br)OC

Origin of Product

United States

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